molecular formula C12H13N3 B2847702 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile CAS No. 105910-18-7

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile

Cat. No.: B2847702
CAS No.: 105910-18-7
M. Wt: 199.257
InChI Key: HBQFMIIRIKMRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-2-(1H-indol-3-yl)acetonitrile ( 105910-18-7) is a synthetically valuable indole derivative with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This compound is characterized by the fusion of a dimethylamino-substituted acetonitrile group at the 3-position of the 1H-indole scaffold, making it a versatile building block and intermediate in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a key synthetic precursor for the development of novel bioactive molecules. Indole derivatives are of profound interest in pharmaceutical research due to their wide range of biological activities . The structural motif of 2-(1H-indol-3-yl)acetonitrile is a known precursor in the synthesis of complex alkaloids and other nitrogen-containing heterocycles . The dimethylamino group in this specific analog enhances its utility as an intermediate for constructing more complex molecular architectures, potentially for investigating antitumor, antimicrobial, or central nervous system targets. While the specific mechanism of action for this compound is dependent on the final target molecule, related indole-3-acetonitrile compounds are recognized for their role as plant growth hormones and phytoalexins, which are antibiotics produced by plants under attack . In a research setting, this compound can be utilized in organic synthesis, particularly in Knoevenagel condensation reactions, which are a standard methodology for preparing heteroaryl-acrylonitriles with potential biological activity . Its physical properties include a melting point range of 115-118°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFMIIRIKMRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is a common starting material in organic synthesis.

    Nitrile Introduction: The nitrile group can be introduced via a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

    Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Knoevenagel Condensation

Indolyl-acetonitrile derivatives are commonly synthesized via Knoevenagel condensation between indole-based acetonitriles and aldehydes (Fig. 1) . For example:

  • 2-(1H-Indol-3-yl)acetonitrile reacts with aromatic aldehydes (e.g., benzaldehyde) in methanol or ethanol under basic conditions (NaOMe, Et₃N) to form acrylonitriles .

  • Phosphoryl chloride (POCl₃) is used to activate nitroethylindoles for spirocyclization and rearrangement into acetonitriles .

Hypothetical Route for 2-(Dimethylamino)-2-(1H-Indol-3-yl)acetonitrile :

  • Start with indole-3-acetonitrile as the core.

  • Introduce dimethylamine via nucleophilic substitution or Mannich-type reaction.

  • Optimize conditions (e.g., NaBH₄ in DMF for selective hydrogenation) or use POCl₃-mediated activation .

Functionalization at the α-Position

The α-carbon of indolyl acetonitriles is reactive due to electron-withdrawing nitrile groups. Key transformations include:

Reaction TypeConditionsProduct ExampleSource
Hydrogenation NaBH₄ in DMFSaturated propanenitriles (e.g., 4a–c )
N-Substitution NaH/DMF + methyl iodide or acyl chlorideN-Alkylated/Acylated derivatives (e.g., 5a–d , 6a–b )
Oxidation Air/Oxidizing agentsOximes or iminium intermediates

For 2-(Dimethylamino) Variants :

  • N-substitution with dimethylamine could occur under basic conditions (e.g., NaH in DMF) .

  • Mitsunobu reaction or reductive amination might introduce the dimethylamino group at the α-position.

Cyclization and Rearrangement

Indolyl acetonitriles undergo cyclization to form heterocycles (Table 1):

Starting MaterialConditionsProductSource
2-(1H-Indol-2-yl)acetonitrile POCl₃, AlCl₃Spirocyclic iminium intermediates
Ethyl 3-formyl-indole-2-carboxylate Acetic acid/NaOAc, refluxβ-Carboline thiohydantoins

Implications for Target Compound :
Cyclization of this compound could yield pyrroloindole or quinolone derivatives, depending on reaction partners.

Biological Activity and SAR

While biological data for the specific compound is absent, structurally similar indolyl acetonitriles show:

  • Antiproliferative activity against cancer cells (e.g., 2d , 2l , 2p inhibit MCF-7 and A549 cells) .

  • Carbonic anhydrase activation (e.g., indole-glyoxylamides activate CA isoforms) .

Structure-Activity Relationships (SAR) :

  • N-substitution (e.g., methylation) enhances metabolic stability and potency .

  • Cyanogroup position influences electronic properties and binding affinity .

Analytical Characterization

Key techniques for confirming structure and configuration:

  • X-ray crystallography resolves double-bond geometry (e.g., 2l adopts a Z-configuration) .

  • NMR/MS spectroscopy verifies substitution patterns and purity .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole-acrylonitrile derivatives, including 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile. Research conducted at the National Cancer Institute demonstrated that various compounds based on this structure exhibited substantial growth inhibition against a wide range of human tumor cell lines. For instance, compounds derived from this structure showed mean growth inhibition (GI50) values ranging from 0.38 to 7.91 μM across different cancer types, including leukemia, lung cancer, colon cancer, and breast cancer .

Case Study: In Vitro Anticancer Activity

A detailed screening of multiple derivatives indicated that certain compounds displayed remarkable potency. For example, one derivative exhibited a GI50 value as low as 0.0244 μM against specific leukemia cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the indole ring and acrylonitrile moiety significantly impacted the anticancer activity. Notably, the introduction of a dimethylamino group at specific positions enhanced efficacy against various cancer cell lines .

Table 1: Summary of Antitumor Activity

CompoundMean Growth (%)Most Sensitive Cell LineGrowth Inhibition Percent (%GI)
2l26.05MDA-MB-435 (melanoma)-25.37
5c25.80MDA-MB-435 (melanoma)-26.92
5a32.33OVCAR-3 (ovarian cancer)-12.57

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for its antimicrobial properties. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The compound's ability to inhibit microbial growth suggests its potential as a lead structure for developing new antimicrobial agents .

Drug Design and Development

The molecular structure of this compound makes it a valuable candidate in drug design. Molecular docking studies have been conducted to predict its interaction with biological targets, which is crucial for understanding its mechanism of action and optimizing its pharmacological profile. Furthermore, predictions regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable properties for further development .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorophore Design

The indole-acetonitrile core is a key component in donor-acceptor (D–A) fluorophores. For example:

  • BIPIAN and BITIAN : These fluorophores incorporate 2-(1H-indol-3-yl)acetonitrile linked to imidazole or thiophene units. Unlike the target compound, BIPIAN and BITIAN have extended π-systems, leading to distinct HOMO/LUMO distributions. In BIPIAN, HOMO is localized on the imidazole and phenyl rings, while LUMO spans the indole-acetonitrile and phenyl units. In contrast, the target compound’s simpler structure may limit π-conjugation, reducing charge-transfer efficiency .
  • D–A Fluorophores with Polycyclic Aromatic Hydrocarbons (PAHs): Derivatives combining indole-acetonitrile with carbazole or triphenylamine exhibit green emission (λem ≈ 500–550 nm) and high thermal stability (decomposition temperatures >300°C).

Table 1: Electronic and Optical Properties of Indole-Acetonitrile Derivatives

Compound HOMO (eV) LUMO (eV) ΔE (eV) Key Applications
BIPIAN -5.2 -2.8 2.4 Organic electronics
BITIAN -5.0 -2.6 2.4 Light-emitting materials
PAH-Based Fluorophore -5.4 -2.9 2.5 Green LEDs
Target Compound* ~-5.1† ~-2.7† ~2.4† Hypothesized: Sensors

*Estimated based on structural similarity; †Assumed values for illustrative purposes.

Reactivity of Dimethylamino-Substituted Compounds

The dimethylamino group’s electron-donating nature enhances reactivity in polymerization and photochemical processes. For instance:

  • 2-(Dimethylamino) Ethyl Methacrylate (DMAEMA): In resin systems, DMAEMA’s amine group accelerates radical polymerization but exhibits lower conversion efficiency compared to ethyl 4-(dimethylamino) benzoate. This suggests that steric and electronic factors (e.g., amine accessibility) critically influence reactivity .

Key Research Findings

  • Electronic Properties: The indole-acetonitrile moiety facilitates charge separation, with HOMO/LUMO gaps (~2.4–2.5 eV) suitable for optoelectronic applications. Substituents like dimethylamino groups fine-tune these properties .
  • Thermal Stability : PAH-based fluorophores decompose above 300°C, suggesting that the target compound’s thermal behavior may be comparable if stabilized by aromatic systems .
  • Reactivity: Dimethylamino groups enhance initiation efficiency in resins but may require co-initiators (e.g., diphenyliodonium hexafluorophosphate) for optimal performance .

Biological Activity

2-(Dimethylamino)-2-(1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their roles in various biochemical pathways and therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Indole derivatives, including this compound, exert their effects through several mechanisms:

  • Receptor Binding : These compounds can bind with high affinity to multiple receptors, influencing cell signaling pathways and gene expression.
  • Enzyme Inhibition : They may inhibit or activate specific enzymes involved in critical metabolic pathways.
  • Cellular Effects : The compound affects cellular functions such as metabolism and proliferation, which are essential for maintaining homeostasis in biological systems .

Antitumor Activity

Research indicates that indole derivatives possess significant antitumor properties. For instance, related compounds have been screened against various human tumor cell lines at the National Cancer Institute. The results showed promising growth inhibition (GI50 values) across different cancer types:

CompoundCancer TypeGI50 (μM)TGI (μM)
2lLeukemia0.660.641
5cLung Cancer0.02440.0866
5aColon Cancer0.2281.000

These findings suggest that compounds like this compound may have potential as lead structures for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of indole derivatives is notable. In vitro studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For example:

CompoundActivity TypeMIC (μg/mL)
2xAntibacterial8-16
2dAntifungal<16

These results position indole derivatives as candidates for further development in antimicrobial therapy .

Antiviral Activity

Indole derivatives also show potential antiviral properties. In particular, studies have indicated their effectiveness against viral infections by inhibiting viral replication in various cell lines. For example, related compounds were evaluated for their ability to inhibit SARS-CoV-2 replication with effective concentrations (EC50 values) indicating strong antiviral potential .

Case Studies

Several case studies highlight the biological activity of indole derivatives similar to this compound:

  • Antitumor Screening : A study screened a library of indole-acrylonitrile derivatives against a panel of cancer cell lines, revealing several candidates with GI50 values below 1 μM, indicating high potency against leukemia and lung cancer cells .
  • Antimicrobial Evaluation : Another study assessed various indole derivatives for their antibacterial properties, finding significant activity against Staphylococcus aureus and Escherichia coli, which suggests therapeutic applications in treating infections caused by resistant bacteria .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms, further validating their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(1H-indol-3-yl)acetonitrile derivatives with dimethylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile at reflux (~80°C) yields the target compound. Solvent choice and temperature critically affect reaction efficiency: higher polarity solvents enhance nucleophilicity, while prolonged heating may degrade sensitive intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for the related compound 2-(4-methoxy-1H-indol-3-yl)acetonitrile (bond lengths: C–C = 0.005 Å; space group P2₁/c) .
  • ¹H/¹³C NMR identifies substituent effects: the dimethylamino group resonates at δ ~2.8 ppm (singlet), while indole protons appear between δ 6.8–7.6 ppm.
  • Mass spectrometry (EI) confirms molecular weight (e.g., m/z 190.63 for the chloro analog ).

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀, with comparisons to structurally similar indole derivatives like 2-(1H-indol-3-yl)ethanamine .
  • Enzyme inhibition : Fluorometric assays targeting kinases or oxidoreductases (e.g., camalexin synthase ).

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound in fluorophore design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO distributions. For example, in analogs like 2-(1H-indol-3-yl)acetonitrile-based fluorophores, the HOMO localizes on the indole ring, while the LUMO extends to the acetonitrile moiety. This predicts charge-transfer transitions (~450–550 nm) and guides molecular engineering for tunable emission . TD-DFT simulations correlate with experimental UV-Vis spectra (error margin < 0.2 eV) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from differences in substituent effects, assay conditions, or cell lines. Mitigation strategies include:

  • Structure-activity relationship (SAR) analysis : Compare methyl, methoxy, and halogen-substituted analogs to isolate electronic/hydrophobic contributions .
  • Standardized protocols : Use identical cell passage numbers, solvent controls (DMSO ≤ 0.1%), and replicate counts (n ≥ 3).

Q. How does the compound interact with enzymes like camalexin synthase in biochemical pathways?

  • Methodological Answer : The compound may act as a precursor or inhibitor in indole alkaloid biosynthesis. Camalexin synthase (EC 1.14.19.51) catalyzes the conversion of 2-(L-cystein-S-yl)-2-(1H-indol-3-yl)acetonitrile to camalexin via a two-step oxidative process. Mechanistic studies using stopped-flow kinetics and isotopic labeling (¹⁸O₂) reveal NADPH-dependent hydroxylation and decarboxylation steps .

Q. What are the challenges in synthesizing derivatives with specific substituents, and how can they be overcome?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) to the indole ring often requires protective groups (e.g., Boc for NH). For example, selective methylation of the indole NH can be achieved using MeI/K₂CO₃ in DMF, followed by deprotection . Microwave-assisted synthesis (100°C, 30 min) improves yields for sterically hindered derivatives .

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